10-Undecen-1-yl acetate
Overview
Description
10-Undecen-1-yl acetate is a carboxylic ester . It is a colorless liquid with a floral-fruity odor . It has a light, rose-like odor with a fatty, somewhat agreeable flavor . It is used as a flavoring ingredient in the food industry and is also utilized in the production of perfumes and cosmetics due to its pleasant odor .
Synthesis Analysis
10-Undecen-1-yl acetate can be prepared by acetylation of the corresponding alcohol . Other methods of synthesis include oxidation of the corresponding alcohol or reduction of the corresponding acid .Molecular Structure Analysis
The molecular formula of 10-Undecen-1-yl acetate is C13H24O2 . It has an average mass of 212.329 Da and a monoisotopic mass of 212.177628 Da . The molecule contains a total of 38 bonds, including 14 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 aliphatic ester .Physical And Chemical Properties Analysis
10-Undecen-1-yl acetate has a density of 0.9±0.1 g/cm3, a boiling point of 261.0±9.0 °C at 760 mmHg, and a flash point of 106.5±14.5 °C . It has a molar refractivity of 63.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 241.7±3.0 cm3 . It is soluble in 80% alcohol .Scientific Research Applications
Perfumery and Fragrance
10-Undecen-1-yl acetate: is widely used in the fragrance industry due to its pleasant rose-like odor. It is a key ingredient in creating the “aldehydic note” in perfumes, contributing to complex scent profiles. The compound’s ability to blend well with other fragrance components makes it valuable for crafting a wide range of olfactory experiences .
Flavor Industry
In the flavor industry, 10-Undecen-1-yl acetate is utilized as a flavoring agent due to its mild, fruity, and rose-type odor. It imparts a subtle taste to various food products, enhancing their flavor profile without overpowering the natural tastes. Its use is regulated and deemed safe by food safety authorities .
Lipid Research
This compound is also significant in lipid research. As a fatty alcohol ester, it is used in the study of lipid structures and functions. Researchers utilize it to understand lipid metabolism and its implications in health and disease .
Metabolomics
In metabolomics, 10-Undecen-1-yl acetate is explored for its role as a metabolite in various biological processes. Its presence and concentration can serve as an indicator in the discovery of biomarkers for diseases, contributing to the development of diagnostic and therapeutic strategies .
Chemical Synthesis
10-Undecen-1-yl acetate: serves as a building block in chemical synthesis. Its reactive double bond can be utilized in various synthetic pathways to create polymers and other high-molecular-weight compounds, which are essential in the production of plastics, rubbers, and coatings .
Environmental Impact Studies
Environmental impact studies involve 10-Undecen-1-yl acetate to assess its behavior and fate in the environment. These studies help in understanding the compound’s biodegradability, toxicity, and potential effects on ecosystems .
Food Safety and Quality
The compound is evaluated for its safety and quality in food products. Regulatory bodies like JECFA conduct assessments to ensure that its use as a flavoring agent does not pose any health risks and maintains the quality of food items .
Industrial Applications
In industrial applications, 10-Undecen-1-yl acetate is used as an additive to improve the properties of materials. It enhances the strength, plasticity, and weather resistance of products in industries such as plastics, rubber, textiles, and coatings .
Safety and Hazards
Future Directions
10-Undecen-1-yl acetate is currently used as a flavoring ingredient in the food industry and in the production of perfumes and cosmetics . Its future directions could include further exploration of its potential uses in these and other industries, as well as continued research into its properties and safety.
Mechanism of Action
Target of Action
It’s known that this compound is a carboxylic ester , which suggests that it may interact with enzymes or receptors that process or bind to esters.
Mode of Action
As an ester, it could potentially undergo hydrolysis in the presence of esterase enzymes, leading to the production of 10-undecen-1-ol and acetic acid . These products could then interact with their respective targets, leading to various physiological effects.
Biochemical Pathways
Given its chemical structure, it might be involved in lipid metabolism pathways .
Action Environment
The action, efficacy, and stability of 10-Undecen-1-yl acetate can be influenced by various environmental factors. For instance, the presence of esterases would affect its hydrolysis and thus its activity . Additionally, factors such as pH and temperature could impact the stability of the compound .
properties
IUPAC Name |
undec-10-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVAXEYHJAFRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861737 | |
Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a rose odour | |
Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
269.00 to 271.00 °C. @ 760.00 mm Hg | |
Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most organic solvents, 1 ml in 2 ml 80% alcohol (in ethanol) | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.876-0.880 | |
Record name | 10-Undecen-1-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
10-Undecen-1-yl acetate | |
CAS RN |
112-19-6 | |
Record name | 10-Undecen-1-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Undecen-1-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525 | |
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Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecen-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-10-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-UNDECEN-1-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DOE964C4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 10-Undecenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of undec-10-enyl acetate in chemical synthesis?
A1: Undec-10-enyl acetate serves as a valuable starting material in organic synthesis due to its terminal alkene functionality. [, ] This reactive group allows for various chemical transformations, making it a versatile building block for more complex molecules. For instance, in one study, researchers utilized undec-10-enyl acetate as a starting point for synthesizing a novel methacrylic phosphonated surface-active monomer. [] This involved a multi-step process including telomerization with dialkyl hydrogenphosphonate, selective hydrolysis, and introduction of a methacrylic side chain. This highlights the compound's utility in creating specialized molecules with potential applications in materials science.
Q2: Can you elaborate on the role of undec-10-enyl acetate in the development of new materials?
A2: The research highlights the use of undec-10-enyl acetate as a precursor for synthesizing surface-active monomers. [] Specifically, researchers successfully created a novel sodium methyl(11-methacryloyloxyundecyl)phosphonate monomer, characterized by a critical micelle concentration of 2.4 × 10-2 mol L-1. [] These monomers, capable of self-assembling into micelles in solution, are highly sought-after in various applications, including detergents, emulsifiers, and drug delivery systems. The study demonstrates how the readily modifiable structure of undec-10-enyl acetate makes it a valuable building block for tailoring the properties of new materials.
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